N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide, also known as ABT-288, is a novel compound that has been developed for the treatment of cognitive impairment associated with various neurological disorders.
Mechanism of Action
N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide is a highly selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is expressed in the brain and involved in cognitive function. Activation of the α7 nAChR by N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide leads to the release of neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive processes.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been shown to improve cognitive function in preclinical models of cognitive impairment. In addition, N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been shown to increase the release of neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive processes. N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has also been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide is its high selectivity for the α7 nAChR, which reduces the risk of off-target effects. However, one limitation of N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide is its relatively short half-life, which may limit its efficacy in clinical settings.
Future Directions
Future research on N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide could focus on optimizing its pharmacokinetic properties to improve its efficacy in clinical settings. In addition, further studies could investigate the potential of N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide for the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, future research could investigate the potential of N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide for use in combination with other cognitive enhancers, such as cholinesterase inhibitors and memantine.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of cognitive impairment associated with various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In these models, N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been shown to improve cognitive function, including memory, attention, and executive function.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c23-19-6-2-5-18(13-19)22(27)25-11-9-16(10-12-25)21(26)24-20-8-7-15-3-1-4-17(15)14-20/h2,5-8,13-14,16H,1,3-4,9-12H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODXBPXHHMWSCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-[(3-fluorophenyl)carbonyl]piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.